molecular formula C9H9N3O2 B12828791 N-Methoxy-1H-benzo[d]imidazole-2-carboxamide

N-Methoxy-1H-benzo[d]imidazole-2-carboxamide

Cat. No.: B12828791
M. Wt: 191.19 g/mol
InChI Key: DPIVQEWMHGFZIU-UHFFFAOYSA-N
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Description

N-Methoxy-1H-benzo[d]imidazole-2-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including medicinal chemistry, due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives, followed by methoxylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and methoxylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-1H-benzo[d]imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-methoxy-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-14-12-9(13)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

DPIVQEWMHGFZIU-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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